[Sar9,Met(O2)11]-SUBSTANCE P

Receptor binding kinetics NK1 receptor pharmacology Ligand-receptor interaction

Select [Sar9,Met(O2)11]-Substance P for NK1 research requiring validated selectivity and potency benchmarks. Its 8-fold slower dissociation rate ensures prolonged receptor occupancy—critical for reproducible internalization assays (64.2% NK1 endocytosis without NK3 cross-activation). For CNS behavioral studies, it achieves a 3.9-fold higher wet-dog shake potency over [Pro9]SP, minimizing off-target effects. In cardiovascular models, the 697% vasodepressor potency provides a calibrated dose-response standard. Each batch is HPLC-verified; standard storage at -20°C ensures long-term stability.

Molecular Formula C64H100N18O15S
Molecular Weight 1393.7 g/mol
Cat. No. B12059080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Sar9,Met(O2)11]-SUBSTANCE P
Molecular FormulaC64H100N18O15S
Molecular Weight1393.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)
InChIKeyOUPXSLGGCPUZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [Sar9,Met(O2)11]-Substance P for Selective NK1 Tachykinin Receptor Research


[Sar9,Met(O2)11]-Substance P is a synthetic undecapeptide analog of the endogenous tachykinin neuropeptide Substance P, engineered to serve as a potent and highly selective agonist for the neurokinin-1 (NK1) receptor [1]. This compound features two key structural modifications—sarcosine substitution at position 9 (Sar9) and methionine sulfoxide at position 11 (Met(O2)11)—which confer enhanced proteolytic resistance and prolonged receptor interaction kinetics compared to the native peptide [2]. As a pharmacological tool, it is extensively utilized to dissect NK1 receptor-mediated signaling pathways, endocytosis mechanisms, and physiological responses in cardiovascular, nociceptive, and neurogenic inflammation research, with well-characterized selectivity profiles discriminating NK1 from NK2 and NK3 receptor classes [3].

Technical Rationale: Why [Sar9,Met(O2)11]-Substance P Cannot Be Substituted with Other NK1 Agonists


Despite shared NK1 receptor targeting, synthetic tachykinin analogs exhibit profound and quantifiable differences in binding kinetics, downstream signaling bias, and in vivo pharmacodynamics that preclude generic substitution [1]. For instance, the dissociation rate constant (koff) of [Sar9,Met(O2)11]-Substance P is approximately 8-fold slower than that of septide, translating to markedly prolonged receptor occupancy and distinct cellular trafficking outcomes [2]. Furthermore, functional selectivity (biased agonism) diverges significantly: while both [Sar9,Met(O2)11]-Substance P and [Pro9,Met(O2)11]Substance P activate NK1-mediated vasodepressor responses, their relative potencies differ (697% vs. 787% of Substance P), and [Sar9,Met(O2)11]-Substance P demonstrates superior potency in eliciting specific central behavioral responses such as wet-dog shakes compared to [Pro9]Substance P [3]. Such differences necessitate compound-specific validation; substitution with an alternative NK1 agonist without direct comparative benchmarking risks irreproducible data, misinterpretation of receptor subtype contributions, and flawed dose-response extrapolations.

Quantitative Evidence: Differentiating [Sar9,Met(O2)11]-Substance P from Closest Analogs


Kinetic Binding: 8-Fold Slower Receptor Dissociation vs. Septide Drives Prolonged NK1 Occupancy

Binding kinetics at the NK1 receptor differentiate [Sar9,Met(O2)11]-Substance P from other agonists. In a 2016 study determining the binding kinetics of seven tachykinins, the dissociation rate constant (koff) for [Sar9,Met(O2)11]-SP was measured at 0.026±0.0029 min⁻¹, compared to 0.21±0.015 min⁻¹ for septide [1]. The association rate constant (kon) was 0.013±0.0016 nM⁻¹min⁻¹ for [Sar9,Met(O2)11]-SP versus 0.015±0.0012 nM⁻¹min⁻¹ for septide [1]. This translates to a substantially longer residence time at the NK1 receptor for [Sar9,Met(O2)11]-SP.

Receptor binding kinetics NK1 receptor pharmacology Ligand-receptor interaction

Cardiovascular Pharmacology: 7-Fold Greater Vasodepressor Potency vs. Native Substance P

In urethane-anesthetized rats, intravenous administration of [Sar9,Met(O2)11]-Substance P produced a vasodepressor response that was 697% of the response elicited by an equimolar dose of native Substance P (defined as 100%) [1]. The closely related analog [Pro9,Met(O2)11]Substance P evoked a slightly higher 787% response, while the octapeptide NK-1 selective agonist [β-Ala4, Sar9, Met(O2)11]SP (4-11) produced only 316%—a statistically non-significant difference from SP [1].

Cardiovascular pharmacology NK1 receptor agonism Vasodepressor response

Central Behavioral Pharmacology: Superior Potency in Eliciting Wet-Dog Shakes vs. [Pro9]SP and Septide

Following intracerebroventricular (i.c.v.) administration in guinea-pigs, [Sar9,Met(O2)11]-Substance P induced wet-dog shakes at doses ranging from 0.16 to 2.5 μg, demonstrating greater potency than both septide (active at 1.25 μg) and [Pro9]Substance P (active at 0.63 μg) [1]. For locomotor hyperactivity, the potency rank order differed: septide was most potent (active from 0.63 to 5 μg), followed by [Sar9,Met(O2)11]-SP (active at 2.5 and 5 μg), while [Pro9]SP induced a non-significant increase even at 10 μg [1].

Behavioral pharmacology NK1 receptor agonism CNS tachykinin signaling

Receptor Endocytosis: Selective NK1 Internalization Without NK3 Receptor Cross-Activation

In rat myenteric plexus neurons, application of 1 μM [Sar9,Met(O2)11]-Substance P induced robust endocytosis of NK1 receptors, increasing the proportion of cytoplasmic NK1 receptor from a baseline of 26.2±2.8% to 64.2±1.5% [1]. Crucially, the same treatment did not alter NK3 receptor distribution: NK3 receptor in cytoplasm remained at 32.9±5.0% compared to a baseline of 29.1±1.1% [1]. In contrast, the NK3-selective agonist senktide (10 nM) induced NK3 receptor endocytosis (61.2±5.4%) without affecting NK1 receptor localization (34.0±4.5%) [1].

Receptor trafficking Endocytosis NK1 receptor pharmacology

Ion Channel Modulation: PKCε-Dependent Potentiation of Nav1.8 Currents in Sensory Neurons

In rat small-diameter dorsal root ganglion (DRG) neurons, application of [Sar9,Met(O2)11]-Substance P (Sar-SP) significantly enhanced tetrodotoxin-resistant Nav1.8 sodium currents under both normal and inflammatory conditions [1]. This potentiation was completely blocked by the PKCε-specific inhibitor peptide, but not by PKA inhibitor H89, demonstrating a PKCε-dependent mechanism [1]. Under current-clamp conditions, Sar-SP reduced the current threshold required to evoke action potentials and increased neuronal firing rate in a subgroup of DRG neurons [1].

Pain signaling Sodium channels NK1 receptor agonism DRG neurons

Respiratory Control: Tidal Volume Stimulation with Defined Potency Relative to Septide and Senktide

Microinjection of tachykinin agonists into the commissural nucleus of the solitary tract (cNTS) of urethane-anesthetized rats revealed distinct rank potency orders for tidal volume (VT) stimulation. The rank order was: senktide ≥ septide >> [Sar9,Met(O2)11]-SP >> [Nle10]-NKA(4-10) [1]. Septide and senktide were approximately 22-fold more potent (pD2 ~12) than native Substance P (pD2 ~10.5), while [Sar9,Met(O2)11]-SP exhibited intermediate potency [1]. At doses producing maximum VT stimulation, [Sar9,Met(O2)11]-SP induced a moderate bradypnoea (10-25 breaths/min decrease), compared to mild bradypnoea (<10 breaths/min) for SP and septide, and severe bradypnoea (~40 breaths/min) for senktide [1].

Respiratory physiology NK1 receptor agonism Nucleus tractus solitarius

Recommended Application Scenarios for [Sar9,Met(O2)11]-Substance P Based on Quantitative Evidence


NK1 Receptor Endocytosis and Trafficking Studies in Neuronal Co-Expression Systems

For investigations of NK1 receptor internalization in tissues where NK1 and NK3 receptors are co-expressed (e.g., enteric neurons, certain CNS regions), [Sar9,Met(O2)11]-Substance P is the definitive selective tool. At 1 μM, it induces robust NK1 endocytosis (64.2±1.5% cytoplasmic localization) while leaving NK3 receptor distribution unchanged (32.9±5.0% vs. baseline 29.1±1.1%), as demonstrated in rat myenteric plexus neurons [4]. This selectivity profile eliminates the confounding NK3 cross-activation that occurs with less selective agonists, enabling unambiguous interpretation of NK1-specific trafficking mechanisms and recycling kinetics.

Cardiovascular Pharmacology: Quantifying NK1-Mediated Vasodepressor Responses

In cardiovascular research requiring calibrated, reproducible NK1-mediated vasodepressor responses, [Sar9,Met(O2)11]-Substance P provides a 697% potency benchmark relative to native Substance P (100%) when administered intravenously in anesthetized rats [4]. This quantifiable enhancement allows researchers to establish dose-response relationships with reduced inter-experiment variability and to distinguish NK1-mediated effects from NK2 and NK3 contributions in mixed-receptor cardiovascular preparations. The compound's well-characterized bradycardic response (blocked by methylatropine, hexamethonium, indomethacin, capsaicin, and compound 48/80) further enables mechanistic dissection of vagal reflex pathways [4].

Central Nervous System Behavioral Pharmacology: Wet-Dog Shake Assays

For CNS studies utilizing wet-dog shakes as a readout of central NK1 receptor activation, [Sar9,Met(O2)11]-Substance P is the most potent option among commonly used NK1 peptide agonists. With activity observed at doses as low as 0.16 μg i.c.v. in guinea-pigs, it is approximately 3.9-fold more potent than [Pro9]Substance P (active at 0.63 μg) and 7.8-fold more potent than septide (active at 1.25 μg) for this specific behavioral endpoint [4]. This enhanced sensitivity reduces required compound quantities, minimizes potential off-target effects at higher doses, and provides a superior signal-to-noise ratio in behavioral pharmacology experiments.

Pain and Sensory Neuroscience: NK1-Mediated Modulation of Nav1.8 and TRPV1 Channels

In studies examining NK1 receptor-mediated sensitization of peripheral sensory neurons, [Sar9,Met(O2)11]-Substance P is validated to potentiate both Nav1.8 sodium currents and TRPV1-mediated responses via PKCε-dependent signaling pathways [4][5]. The compound significantly enhances Nav1.8 currents in small-diameter DRG neurons and reduces action potential threshold under current-clamp conditions—effects blocked specifically by PKCε inhibition [4]. Similarly, [Sar9,Met(O2)11]-SP potentiates capsaicin-induced TRPV1 currents and calcium influx in dissociated DRG neurons, with functional translation to heat hyperalgesia in vivo [5]. These properties make the compound indispensable for dissecting NK1-PKCε-TRPV1/Nav1.8 signaling cascades implicated in inflammatory pain.

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